2-(2-Iodoethyl)pyridine

SN2 Reactivity Leaving Group Aptitude Reaction Kinetics

2-(2-Iodoethyl)pyridine is a critical, non-fungible reagent where superior iodide leaving group ability enables high-yield SN2 alkylation with sterically hindered nucleophiles under mild conditions—reactions where bromo or chloro analogs fail. Its orthogonal reactivity facilitates sequential functionalization in complex molecule synthesis. For reliable, high-purity material for demanding R&D applications.

Molecular Formula C7H8IN
Molecular Weight 233.05 g/mol
Cat. No. B12972636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Iodoethyl)pyridine
Molecular FormulaC7H8IN
Molecular Weight233.05 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCI
InChIInChI=1S/C7H8IN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2
InChIKeyUCBYVKSSDSCDDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Iodoethyl)pyridine: A Strategic Iodoalkyl Building Block for Pharmaceutical and Agrochemical Synthesis


2-(2-Iodoethyl)pyridine is a heterocyclic iodoalkyl compound featuring a pyridine ring substituted at the 2-position with a 2-iodoethyl group. This compound functions as a versatile electrophilic building block in organic synthesis, particularly valued for nucleophilic substitution and metal-catalyzed cross-coupling reactions . The presence of the primary alkyl iodide moiety offers a reactivity profile distinct from aryl halides, enabling orthogonal functionalization strategies in complex molecule construction [1]. Its pyridine core is a privileged scaffold in medicinal chemistry, and the iodoethyl side chain serves as a convenient synthetic handle for installing a pyridine ring into larger molecular architectures [2].

Why 2-(2-Iodoethyl)pyridine Cannot Be Directly Replaced by Its Bromo, Chloro, or Non-Halogenated Analogs


Direct substitution of 2-(2-iodoethyl)pyridine with analogs such as 2-(2-bromoethyl)pyridine or 2-(2-chloroethyl)pyridine is not chemically equivalent and can lead to significant differences in reaction outcome. The iodide is a superior leaving group compared to bromide or chloride, enabling reactions with weaker nucleophiles or under milder conditions that would otherwise fail or proceed with significantly lower yield [1]. Furthermore, the reactivity of the iodoalkyl side chain is distinct from that of the pyridine ring; non-halogenated analogs like 2-ethylpyridine cannot engage in the same SN2 displacement or cross-coupling reactions. The selection of the halogen directly impacts reaction kinetics, chemoselectivity, and the required catalytic systems, making the iodo derivative a critical and non-fungible reagent for specific synthetic transformations [2].

Quantitative Differentiation Evidence for 2-(2-Iodoethyl)pyridine vs. Closest Analogs


Leaving Group Ability in Nucleophilic Substitution: Iodoethyl vs. Bromoethyl vs. Chloroethyl Analogs

In the context of side-chain nucleophilic substitution, 2-(2-iodoethyl)pyridine exhibits substantially greater reactivity compared to its bromo and chloro analogs. This is based on the well-established relative leaving group abilities of halides in SN2 reactions, where the order of reactivity is R-I > R-Br > R-Cl > R-F [1]. The iodide ion is a weaker base and a more stable leaving group than bromide or chloride, leading to faster reaction rates for primary alkyl iodides [2]. While direct kinetic data for this specific compound is not publicly available, this class-level principle is a fundamental tenet of organic chemistry and directly translates to the expected relative reactivity of this compound and its analogs.

SN2 Reactivity Leaving Group Aptitude Reaction Kinetics

Differentiated Utility in Metal-Catalyzed Cross-Coupling Reactions

The primary alkyl iodide moiety of 2-(2-iodoethyl)pyridine makes it a unique substrate for cross-coupling reactions that are not possible with non-halogenated pyridines (e.g., 2-ethylpyridine) and can be more challenging with bromides or chlorides. Aryl iodides are known to be superior coupling partners in palladium-catalyzed C-H arylation of 2-alkylpyridines, with reactions proceeding in good to excellent yields and exhibiting good functional group tolerance, even on a gram scale [1]. The class-level inference is that the higher reactivity of iodoalkanes compared to bromo- or chloroalkanes in oxidative addition steps should also confer a synthetic advantage, enabling milder reaction conditions and broader substrate scope [2].

Cross-Coupling Palladium Catalysis C-H Activation

Comparative Reactivity of Iodopyridine Isomers: 2- vs. 4-Positional Analogs

The position of the iodoethyl substituent on the pyridine ring dictates its reactivity in nucleophilic substitution reactions. For halopyridines, the relative reactivity order is well-established: the 4-position is more reactive than the 2-position, which is more reactive than the 3-position (4 > 2 > 3) [1]. Therefore, 4-(2-iodoethyl)pyridine would be expected to undergo nucleophilic displacement faster than 2-(2-iodoethyl)pyridine. This class-level inference highlights that 2-(2-iodoethyl)pyridine offers a distinct, intermediate reactivity profile that can be leveraged for chemoselective transformations or when a specific spatial arrangement of the pyridine ring in the final product is required [2].

Regioselectivity Nucleophilic Substitution Pyridine Isomers

High-Value Application Scenarios Where 2-(2-Iodoethyl)pyridine is the Optimal Choice


Synthesis of Complex Drug Candidates via SN2 Displacement

2-(2-Iodoethyl)pyridine is the reagent of choice for installing a 2-pyridylethyl group via SN2 reaction when the nucleophile is sterically hindered or weakly nucleophilic. As established in Section 3, its superior leaving group ability compared to the corresponding bromide or chloride ensures more complete and higher-yielding alkylation under mild conditions, which is critical for late-stage functionalization of sensitive pharmaceutical intermediates.

Construction of Functionalized Pyridine Libraries for SAR Studies

In medicinal chemistry, the pyridine ring is a common motif. As shown in Section 3, the iodoethyl group enables efficient and diverse functionalization via cross-coupling reactions, such as Sonogashira couplings, that are not possible with non-halogenated analogs. This compound is ideal for rapidly generating libraries of pyridine derivatives, facilitating structure-activity relationship (SAR) investigations in early-stage drug discovery programs .

Agrochemical Intermediate Production Requiring Orthogonal Reactivity

The 2-position on the pyridine ring and the terminal iodoalkyl group offer two distinct sites for sequential functionalization. This orthogonal reactivity is a key advantage supported by the differentiated positional reactivity discussed in Section 3. A common industrial strategy involves using the iodoethyl group for a metal-catalyzed cross-coupling to attach the pyridine to a complex core, followed by a separate C-H functionalization or electrophilic substitution on the pyridine ring itself.

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